4'-Heptylacetophenone
Overview
Description
4'-Heptylacetophenone is a chemical compound that belongs to the family of acetophenones. While the provided papers do not directly discuss 4'-Heptylacetophenone, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of 4'-Heptylacetophenone. Acetophenones are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of acetophenone derivatives can be achieved through various methods, including acylation reactions. For instance, 4-phenoxyacetophenone is synthesized via acylation of diphenyl ether using solid acid catalysts, such as macroporous cation exchange resins . Similarly, 4-Choloro-2-hydroxyacetophenone is synthesized from 3-aminophenol through a series of reactions including acetylation, methylation, and Fries rearrangement . These methods could potentially be adapted for the synthesis of 4'-Heptylacetophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformational stability of acetophenone derivatives can be studied using spectroscopic methods and computational predictions. For example, the structure of a compound from Ageratina grandifolia was revised using DFT computational predictions, which showed a chromane skeleton rather than the original epoxide derivative . In another study, the molecular structure of 4-hexylacetophenone was analyzed using DFT methods, which helped identify the most stable conformer of the molecule . These techniques could be applied to determine the molecular structure of 4'-Heptylacetophenone.
Chemical Reactions Analysis
Acetophenone derivatives undergo various chemical reactions, which can be influenced by the presence of substituents on the phenyl ring. The reactivity of these compounds can be explored through experimental and theoretical analyses, such as the Friedel–Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone using solid acids . The understanding of these reactions can provide insights into the potential reactivity of 4'-Heptylacetophenone in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives can be characterized using spectroscopic techniques and computational analyses. For instance, the vibrational spectra, infrared intensities, and Raman activities of 4-hexylacetophenone were determined using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . Additionally, the electronic properties, such as HOMO and LUMO energies, can be determined using time-dependent TD-DFT approaches . These methods can be employed to analyze the physical and chemical properties of 4'-Heptylacetophenone, including its spectroscopic characteristics and electronic structure.
Scientific Research Applications
- Scientific Field : Waste Disposal & Sustainable Energy .
- Application Summary : The compound is used in the pyrolysis of poly (ethylene terephthalate) (PET)/poly (butylene terephthalate) (PBT) catalyzed by alkaline earth metal-based minerals/wastes . The objective is to recover benzenes-enriched oil .
- Methods of Application : The pyrolysis is conducted by a pyrolyzer-gas chromatography-mass spectrometer (Py-GC-MS) . The process involves the use of five alkaline earth metal-based minerals/wastes, namely calcined dolomite, calcite, magnesite, calcium carbide slag (CCS), and ophicalcitum .
- Results or Outcomes : The addition of solid base catalysts at 600 °C promoted the complete degradation of aromatic acids and aryl esters, which accounted for 32.6% and 30.7% of the pyrolysis oil, respectively . The content of benzene in oil increased from 8.8% to 31.7%–78.8% . The content of 4-heptylacetophenone, the main product in oil, decreased significantly .
properties
IUPAC Name |
1-(4-heptylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBRZOXCKKBKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068039 | |
Record name | Ethanone, 1-(4-heptylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Heptylacetophenone | |
CAS RN |
37593-03-6 | |
Record name | 1-(4-Heptylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37593-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-heptylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Heptylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-heptylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(4-heptylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-heptylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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